molecular formula C23H25N3O4S B216270 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide

Cat. No. B216270
M. Wt: 439.5 g/mol
InChI Key: YIGYQIYMPIWUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide, also known as Compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of isoxazolecarboxamides and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A is not fully understood, but it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also modulates the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been found to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also inhibits the migration of immune cells, such as macrophages and neutrophils, to the site of inflammation. Moreover, 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been shown to improve endothelial function and reduce oxidative stress, which are important factors in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has several advantages for lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in aqueous and organic solvents. It also exhibits low toxicity and has a good safety profile. However, one of the limitations of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type used.

Future Directions

There are several future directions for the research on 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A. One of the potential applications is in the treatment of diabetes and metabolic disorders, as it has been shown to improve insulin sensitivity and glucose metabolism. Another direction is in the development of novel anti-inflammatory and analgesic drugs, as 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been found to have potent effects in these areas. Moreover, further studies are needed to elucidate the mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A and to identify its molecular targets. Finally, the development of more potent and selective derivatives of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A involves several steps, including the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with ethyl isoxazole-4-carboxylate, followed by the hydrolysis of the ester group and the introduction of the methyl group. The final product is obtained through purification and isolation processes.

Scientific Research Applications

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been extensively used in scientific research due to its various biological activities. It has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. It also exhibits neuroprotective, cardioprotective, and anticancer properties. Moreover, 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide A has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes and metabolic disorders.

properties

Product Name

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-16-12-14-26(15-13-16)31(28,29)20-10-8-19(9-11-20)24-23(27)21-17(2)30-25-22(21)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

YIGYQIYMPIWUHG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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